molecular formula C9H6BrClO3 B6596761 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid CAS No. 1602484-75-2

3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B6596761
CAS No.: 1602484-75-2
M. Wt: 277.50 g/mol
InChI Key: RRGXNWCHRDRGEA-UHFFFAOYSA-N
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Description

Product Overview 3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid is a high-purity organic compound supplied for research and development purposes. With the CAS Number 1602484-75-2 and a molecular weight of 277.50 g/mol , it is characterized by the molecular formula C9H6BrClO3 . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Chemical Specifications and Handling The compound is a solid and suppliers recommend cold-chain transportation to ensure its stability . Researchers should handle the material with appropriate precautions in a controlled laboratory environment. The SMILES notation for the compound is O=C(O)C(CC1=CC=C(Br)C=C1Cl)=O , and its structure is confirmed by identifiers such as the InChIKey RRGXNWCHRDRGEA-UHFFFAOYSA-N . Research Applications this compound is a versatile building block in synthetic organic chemistry. The 2-oxopropanoic acid (pyruvic acid) scaffold, combined with the 4-bromo-2-chlorophenyl substituent, makes this molecule a valuable precursor for the synthesis of more complex heterocycles and pharmaceuticals . The bromo and chloro groups on the aromatic ring offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of a diverse array of biaryl or substituted aniline derivatives . This compound is particularly useful for researchers in medicinal chemistry developing new active molecules and in chemical biology for creating specialized probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXNWCHRDRGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602484-75-2
Record name 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid
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Synthetic Methodologies and Route Development

Direct Synthetic Approaches to "3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid"

Direct synthetic approaches aim to introduce the necessary functional groups onto a phenyl ring that already possesses some of the required substituents. These methods often rely on the precise control of reaction conditions to achieve the desired substitution pattern.

Regioselectivity is a critical aspect when introducing multiple substituents onto an aromatic ring. The existing chloro and bromo groups on the phenyl ring of the target molecule direct the position of incoming groups.

One common strategy involves the ortho-lithiation of a substituted aromatic compound. For instance, starting with a compound like 1-bromo-3-chlorobenzene, a strong base such as n-butyllithium can selectively remove a proton from the position between the two halogen atoms due to the directing effect of these groups. This lithiated intermediate can then react with an appropriate electrophile to introduce the 2-oxopropanoic acid side chain or a precursor to it.

Another approach is electrophilic aromatic substitution . While the chloro and bromo groups are deactivating, they are ortho-, para-directing. Therefore, introducing a third substituent via reactions like Friedel-Crafts acylation would likely occur at positions that are not the desired '2' position relative to the bromine. Thus, this method is generally less favored for this specific substitution pattern unless blocking groups are employed to direct the substitution.

Recent advancements have explored the use of transition metal-catalyzed C-H functionalization. chalmers.se These methods can offer high regioselectivity by employing directing groups that guide the catalyst to a specific C-H bond for activation and subsequent functionalization. chalmers.se While specific application to this compound is not widely documented, these techniques represent a promising area for future synthetic development.

The efficiency of any synthetic route is highly dependent on the reaction conditions and the catalyst used. For reactions involving the formation of the 2-oxopropanoic acid moiety, careful optimization is necessary.

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of aryl carboxylic acids and their derivatives. mdpi.com For instance, a Heck reaction between an appropriately substituted styrene and carbon monoxide, followed by hydrolysis, can yield the desired 2-aryl propionic acid. mdpi.com The choice of palladium catalyst, ligands, solvent, temperature, and pressure are all critical parameters that need to be fine-tuned to maximize yield and selectivity. mdpi.com

The table below summarizes key parameters that are often optimized in such synthetic transformations.

ParameterImportance in Synthesis
Catalyst Determines the reaction rate and selectivity. Palladium complexes are commonly used. mdpi.com
Ligand Modulates the electronic and steric properties of the catalyst, influencing its activity and selectivity.
Solvent Affects the solubility of reactants and catalyst, and can influence the reaction pathway.
Temperature Controls the reaction rate; higher temperatures can lead to side reactions and decomposition.
Pressure Particularly important in carbonylation reactions involving gaseous reactants like carbon monoxide.
Base Often required to neutralize acidic byproducts and can influence the catalyst's activity.

Precursor Synthesis and Intermediates for the "3-(4-bromo-2-chlorophenyl)" Moiety

A more common and often more controllable approach to synthesizing complex molecules like this compound is through the synthesis of key intermediates that are then combined to form the final product.

The synthesis of the 3-(4-bromo-2-chlorophenyl) core often starts with a simpler substituted benzene derivative. For example, one could begin with 2-chlorotoluene. guidechem.comnih.gov The methyl group can then be functionalized, and the bromine atom introduced at a later stage.

Electrophilic Bromination: The introduction of the bromine atom onto the 2-chlorophenyl ring can be achieved through electrophilic bromination. The chlorine atom is an ortho-, para-director. Therefore, direct bromination of 2-chlorotoluene would likely lead to a mixture of products, with the bromine adding at the para and ortho positions relative to the chlorine. To achieve the desired 4-bromo-2-chloro substitution pattern, it might be necessary to start with a different precursor or use more advanced regioselective bromination techniques.

Sandmeyer Reaction: An alternative is to start with an aniline (B41778) derivative. For example, starting with 2-chloro-4-nitroaniline, the nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. A subsequent Sandmeyer reaction with a bromine source like cuprous bromide would introduce the bromine at the desired position.

Below is a table outlining common halogenation reagents.

ReagentDescription
Br₂/FeBr₃ A classic electrophilic brominating agent for aromatic rings.
N-Bromosuccinimide (NBS) A milder source of electrophilic bromine, often used with a catalyst.
CuBr/HNO₂ Used in the Sandmeyer reaction to convert a diazonium salt to an aryl bromide.

Once the 3-(4-bromo-2-chlorophenyl) core or a suitable precursor is synthesized, the 2-oxopropanoic acid moiety needs to be introduced. There are several established methods for this transformation.

From an Aldehyde: One route involves the conversion of a (4-bromo-2-chlorophenyl)acetaldehyde. This aldehyde can be reacted with a cyanide source, such as sodium cyanide, followed by hydrolysis of the resulting cyanohydrin to yield an α-hydroxy acid. Subsequent oxidation would then provide the α-keto acid, this compound.

From an Aryl Halide: A palladium-catalyzed cross-coupling reaction can be employed. For example, a (4-bromo-2-chlorophenyl) halide could be coupled with a pyruvate ester equivalent, followed by hydrolysis.

From an α-Bromo Phenylacetic Acid: A precursor such as α-bromo-(2-chlorophenyl)acetic acid can be synthesized. google.com This intermediate can then be subjected to reactions that would lead to the introduction of the bromine at the 4-position of the phenyl ring and subsequent conversion of the α-bromo group to a ketone. For instance, bromination of 2-chlorophenylacetic acid can yield α-bromo-(2-chlorophenyl)acetic acid. patsnap.com

Advanced Synthetic Techniques and Novel Reagent Applications

The field of organic synthesis is constantly evolving, with new reagents and techniques being developed to improve efficiency and selectivity.

Flow Chemistry: The use of microreactors in flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability. For multi-step syntheses, telescoping reactions in a flow system can minimize purification steps and reduce waste.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. This technique could potentially be applied to the synthesis of this compound, for example, in C-H functionalization or cross-coupling reactions under mild conditions.

Novel Reagents: The development of new reagents can provide more direct and efficient routes. For instance, novel coupling agents for the introduction of the 2-oxopropanoic acid moiety could simplify the synthesis. mdpi.com Decarboxylative coupling reactions of α-keto acids with aryl halides represent another modern approach. researchgate.net

The continuous development of such advanced techniques and reagents will undoubtedly lead to more efficient and sustainable synthetic routes for complex molecules like this compound in the future.

Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are pivotal in the formation of carbon-carbon bonds, offering a versatile approach to the synthesis of this compound. A plausible strategy involves the use of a Grignard reagent derived from a suitably substituted benzene ring, which then reacts with a source of the oxopropanoic acid moiety.

A potential route commences with 1-bromo-3-chlorobenzene. To introduce the necessary carbon framework, a benzyl halide intermediate is required. This can be achieved through a Friedel-Crafts acylation followed by reduction, or direct benzylic bromination if a suitable methyl-substituted precursor is used. Assuming the formation of 4-bromo-2-chlorobenzyl bromide, the corresponding Grignard reagent, (4-bromo-2-chlorobenzyl)magnesium bromide, can be prepared by reacting it with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). wikipedia.orgadichemistry.comleah4sci.comlibretexts.org

The subsequent step involves the reaction of this Grignard reagent with a suitable electrophile to introduce the 2-oxopropanoic acid group. Diethyl oxalate is a common and effective reagent for this purpose. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an acidic workup to hydrolyze the resulting ester and afford the target alpha-keto acid, this compound. mnstate.edu

An alternative organometallic approach could involve a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.comgoogle.comyoutube.com This method would utilize 1-bromo-3-chlorobenzene as the starting material. The acylation would be performed with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction would introduce the ethyl 2-oxoacetate group onto the benzene ring. The regioselectivity of this electrophilic aromatic substitution would be directed by the existing bromo and chloro substituents. Subsequent hydrolysis of the resulting ester would yield the desired this compound.

Table 1: Key Reagents and Intermediates in Organometallic Synthesis

Compound NameRole
1-bromo-3-chlorobenzeneStarting Material
4-bromo-2-chlorobenzyl bromideIntermediate
MagnesiumReagent for Grignard formation
Diethyl oxalateElectrophile
Ethyl oxalyl chlorideAcylating agent
Aluminum chlorideLewis acid catalyst

Stereoselective Synthesis Considerations

The target molecule, this compound, does not possess a chiral center in its final structure. However, stereoselective synthesis would become a critical consideration if derivatives of this compound with a chiral center were to be synthesized, for instance, through reduction of the keto group to a hydroxyl group.

In such a hypothetical scenario, the stereoselective reduction of the ketone could be achieved using various chiral reducing agents. Common methods include the use of chiral borane reagents, such as those derived from alpha-pinene, or catalytic asymmetric hydrogenation using a chiral metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) complexed with chiral ligands.

Furthermore, if the synthesis were to proceed through an intermediate that possesses a prochiral center, an enantioselective reaction could be employed to establish the desired stereochemistry early in the synthetic sequence. For example, in a synthetic route involving the reduction of a carbon-carbon double bond, asymmetric hydrogenation could be utilized. The choice of chiral catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, a plausible chemoenzymatic route would involve the enzymatic oxidation of the corresponding amino acid, 3-(4-bromo-2-chlorophenyl)alanine.

This precursor amino acid could potentially be synthesized through chemical methods. The enzymatic conversion of this amino acid to the target alpha-keto acid can be achieved using oxidases, such as L-amino acid oxidase (L-AAO) or D-amino acid oxidase (D-AAO), depending on the stereochemistry of the starting amino acid. These enzymes catalyze the oxidative deamination of the amino acid, producing the corresponding alpha-keto acid, ammonia, and hydrogen peroxide as byproducts. jumedicine.comnih.govnih.gov

The use of whole-cell biocatalysts or isolated enzymes can be employed. The reaction is typically carried out in an aqueous buffer system under mild temperature and pH conditions, which minimizes the formation of side products and is environmentally benign. The high specificity of the enzyme ensures the selective oxidation of the amino group without affecting the other functional groups on the molecule.

Table 2: Enzymes in Potential Chemoenzymatic Synthesis

EnzymeFunction
L-amino acid oxidase (L-AAO)Catalyzes the oxidative deamination of L-amino acids.
D-amino acid oxidase (D-AAO)Catalyzes the oxidative deamination of D-amino acids.

Chemical Reactivity and Derivatization Strategies

Transformations of the Keto Acid Functional Group

The keto acid portion of the molecule is a hub of reactivity, susceptible to a variety of chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid group is readily converted to its corresponding esters and amides through standard condensation reactions. Esterification can be achieved by reacting the keto acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. jmcs.org.mxresearchgate.net The choice of alcohol determines the nature of the resulting ester.

Similarly, amidation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Direct condensation with an amine using coupling agents is also a viable method.

Table 1: Representative Esterification and Amidation Reactions

ReactantReagentProduct
3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acidMethanol (B129727), H₂SO₄Methyl 3-(4-bromo-2-chlorophenyl)-2-oxopropanoate
This compound1. SOCl₂ 2. DiethylamineN,N-Diethyl-3-(4-bromo-2-chlorophenyl)-2-oxopropanamide
This compoundBenzylamine, DCCN-Benzyl-3-(4-bromo-2-chlorophenyl)-2-oxopropanamide

Reductive Modifications to Alcohol and Related Structures

The ketone and carboxylic acid functionalities can be selectively or fully reduced. The α-keto group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoic acid. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the carboxylic acid to the corresponding diol.

Oxidative Pathways and Product Characterization

The oxidative cleavage of the α-keto acid could potentially lead to the formation of 4-bromo-2-chlorobenzoic acid. This transformation might be achieved using strong oxidizing agents. The characterization of such a product would involve standard analytical techniques like NMR spectroscopy and mass spectrometry to confirm the structure.

Formation of Hydrazone Derivatives and Related Imine Chemistry

The ketone carbonyl group readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. youtube.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. rsc.org The resulting hydrazone can be a stable derivative or a versatile intermediate for further synthetic transformations. The formation of other imine derivatives, such as oximes (with hydroxylamine) and semicarbazones (with semicarbazide), follows a similar mechanistic pathway.

Table 2: Formation of Hydrazone and Related Derivatives

ReactantReagentProduct
This compoundHydrazine (H₂NNH₂)3-(4-bromo-2-chlorophenyl)-2-(hydrazono)propanoic acid
This compoundPhenylhydrazine3-(4-bromo-2-chlorophenyl)-2-(2-phenylhydrazono)propanoic acid
This compoundHydroxylamine (NH₂OH)3-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)propanoic acid

Reactivity of the Halogenated Aromatic Ring

The presence of two halogen atoms on the phenyl ring opens up possibilities for substitution reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogenated aromatic ring of this compound. chemistrysteps.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.org

In this molecule, the 2-oxopropanoic acid side chain, with its keto and carboxylic acid groups, is electron-withdrawing. This electronic effect, particularly at the ortho and para positions relative to the side chain, can make the ring more susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org Both chlorine and bromine are potential leaving groups. Generally, in SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.comyoutube.com

Given the positions of the halogens, a nucleophile could potentially displace either the chlorine at the 2-position or the bromine at the 4-position. The outcome would depend on the specific reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a suitable solvent could potentially lead to the substitution of one of the halogens with a methoxy (B1213986) group.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Product(s)
Sodium methoxide (NaOCH₃)3-(4-bromo-2-methoxyphenyl)-2-oxopropanoic acid or 3-(2-chloro-4-methoxyphenyl)-2-oxopropanoic acid
Ammonia (NH₃)3-(4-bromo-2-aminophenyl)-2-oxopropanoic acid or 3-(2-chloro-4-aminophenyl)-2-oxopropanoic acid
Sodium hydrosulfide (B80085) (NaSH)3-(4-bromo-2-mercaptophenyl)-2-oxopropanoic acid or 3-(2-chloro-4-mercaptophenyl)-2-oxopropanoic acid

It is important to note that the actual feasibility and outcome of these reactions would require experimental investigation.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the cumulative electronic and steric effects of its three substituents: the 2-chloro group, the 4-bromo group, and the 1-(2-oxopropanoic acid) moiety.

Directing Effects of Substituents:

Halogens (Chloro and Bromo): Both chlorine and bromine are ortho-, para-directing groups. Although they are deactivating due to their inductive electron-withdrawing effect, their lone pairs can donate electron density to the ring through resonance, directing incoming electrophiles to the positions ortho and para relative to themselves.

2-Oxopropanoic Acid Group: The side chain containing a ketone and a carboxylic acid is strongly deactivating and is a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, thereby reducing the ring's nucleophilicity and directing incoming electrophiles to the meta position.

Analysis of Available Positions: The unoccupied positions on the aromatic ring are C3, C5, and C6.

The chloro group at C2 directs electrophiles to its ortho (C3) and para (C5) positions.

The bromo group at C4 directs electrophiles to its ortho positions (C3 and C5).

The 2-oxopropanoic acid group at C1 directs electrophiles to its meta positions (C3 and C5).

Collectively, all three substituents direct incoming electrophiles to the C3 and C5 positions. These positions are electronically favored for substitution. The C6 position is sterically hindered by the adjacent bulky 2-oxopropanoic acid side chain and is less electronically favored, making it a minor or non-existent site of substitution. Therefore, electrophilic attack is predicted to occur predominantly at the C3 and C5 positions, likely yielding a mixture of products.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The presence of two different halogen atoms on the aromatic ring—bromine at C4 and chlorine at C2—allows for selective functionalization using palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is dictated by the differing bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The C-Br bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This reactivity difference enables the selective coupling at the C4 position while leaving the C2 chloro-substituent intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction would selectively replace the bromine atom. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Coupling Partner Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂
Ligand PPh₃, SPhos, PCy₃·HBF₄
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C

Note: This table presents typical conditions for Suzuki-Miyaura reactions on bromo-chloro substituted aromatic compounds and is for illustrative purposes.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This provides a pathway to introduce alkenyl substituents at the C4 position of the title compound. The reaction is catalyzed by a palladium complex and requires a base. mdpi.com The higher reactivity of the C-Br bond ensures that the olefination occurs selectively at this site.

Table 2: Illustrative Conditions for Selective Heck Reaction

ParameterCondition
Aryl Halide This compound
Coupling Partner Alkene (e.g., Styrene, Butyl acrylate)
Catalyst Pd(OAc)₂, PdCl₂
Ligand P(o-tol)₃, PPh₃ (or phosphine-free)
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 100-140 °C

Note: This table presents typical conditions for Heck reactions on aryl bromides and is for illustrative purposes.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. orgsyn.org This reaction would enable the introduction of an alkynyl group at the C4 position of this compound. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. orgsyn.orgjocpr.com As with the other cross-coupling reactions, the C-Br bond is preferentially activated over the C-Cl bond. orgsyn.org

Table 3: Illustrative Conditions for Selective Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, Diisopropylamine
Solvent THF, DMF
Temperature 25-100 °C

Note: This table presents typical conditions for Sonogashira coupling reactions on aryl bromides and is for illustrative purposes.

Cyclization Reactions and Heterocyclic Compound Formation

Utilization as a Building Block for Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606) Derivatives)

Aryl-α-keto acids, such as this compound, are valuable precursors for the synthesis of nitrogen-containing heterocycles, most notably quinoline derivatives. The Doebner reaction provides a direct method for this transformation. researchgate.netnih.gov

The Doebner reaction is a three-component reaction that involves the condensation of an aniline (B41778), an aldehyde, and a pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.orgnih.gov In this context, this compound would serve as the pyruvic acid component. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by reaction with the enol form of the pyruvic acid, subsequent cyclization onto the aniline ring, and dehydration to form the aromatic quinoline ring system. nih.gov This methodology allows for the synthesis of quinolines with substitution patterns dictated by the choice of the aniline and aldehyde starting materials.

For example, reacting this compound with aniline and benzaldehyde (B42025) would be expected to produce 2-phenyl-3-(4-bromo-2-chlorobenzyl)quinoline-4-carboxylic acid. This highlights the utility of the title compound as a scaffold for constructing complex heterocyclic systems of pharmaceutical interest.

Formation of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as coumarins or benzofurans, directly from 3-aryl-2-oxopropanoic acids via intramolecular cyclization is not a commonly reported high-yield synthetic strategy. Standard methods for synthesizing these heterocycles typically involve different precursors, such as phenols, salicylaldehydes, or o-hydroxyacetophenones, which undergo reactions like the Pechmann condensation, Perkin reaction, or intramolecular C-H activation. researchgate.net

While the 2-oxopropanoic acid moiety contains both a ketone and a carboxylic acid, which are functionalities used in various cyclization reactions, their direct participation in forming a fused oxygen-containing ring with the substituted phenyl group is not well-established. Such a transformation would likely require a multi-step sequence. For instance, a hydroxyl group could be introduced onto the phenyl ring (e.g., at the C3 or C5 position via nucleophilic aromatic substitution or other methods), which could then potentially undergo an intramolecular condensation with the carboxylic acid to form a lactone. However, this represents a hypothetical multi-step pathway rather than a direct cyclization of the parent molecule. Based on established synthetic routes, this compound is not a typical starting material for the direct formation of common oxygen-containing heterocycles like benzofurans or coumarins.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Observed Biological Activities

The biological profile of 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid would be intrinsically linked to the interplay of its electronic, steric, and hydrophobic properties, which are dictated by its specific arrangement of atoms and functional groups.

The presence and positioning of the bromo and chloro substituents on the phenyl ring are expected to significantly influence the molecule's bioactivity. Halogens can modulate a compound's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in enzymes or receptors. The electron-withdrawing nature of both bromine and chlorine can also impact the electronic environment of the aromatic ring, potentially influencing interactions with the target protein.

The specific 2-chloro, 4-bromo substitution pattern creates a distinct electronic and steric profile. The ortho-chloro group can induce a torsional twist in the molecule, affecting its preferred conformation. The para-bromo substituent, with its larger size, can provide a key interaction point within a binding site. In the context of enzyme inhibition, these halogen atoms could form specific halogen bonds with backbone carbonyls or other electron-rich residues in the active site, thereby enhancing binding affinity.

SubstituentPositionKey Physicochemical PropertiesPotential Impact on Bioactivity
Chloroortho (2)Electron-withdrawing, moderate lipophilicityInfluences conformation, potential for hydrogen or halogen bonding
Bromopara (4)Electron-withdrawing, high lipophilicity, larger atomic radiusEnhances hydrophobic interactions, potential for strong halogen bonding

Furthermore, alpha-keto acids are known to be inhibitors of various enzymes, including dehydrogenases and proteases. The electrophilic nature of the ketone carbonyl can allow for covalent bond formation with nucleophilic residues like serine or cysteine in an enzyme's active site, leading to irreversible inhibition.

The three-dimensional shape of a molecule, or its conformation, is paramount for its ability to bind to a biological target. For this compound, rotation around the single bonds allows for a range of possible conformations. The presence of the ortho-chloro substituent is likely to create steric hindrance, influencing the preferred dihedral angle between the phenyl ring and the propanoic acid side chain.

Computational modeling and techniques like NMR spectroscopy could be employed to determine the lowest energy conformations of the molecule. Understanding the preferred spatial arrangement of the phenyl ring and the alpha-keto acid moiety is crucial for designing analogues that can fit optimally into a specific binding pocket. The relative orientation of the halogen atoms and the carboxylic acid will dictate the potential interactions with a target protein.

Design and Synthesis of Analogues and Derivatives for SAR Probing

To systematically explore the SAR of this compound, the design and synthesis of a library of analogues would be a logical next step.

A primary strategy would involve the systematic variation of the substituents on the aromatic ring. This would help to probe the importance of the halogen atoms and their positions.

Positional Isomers: Synthesizing isomers with different arrangements of the bromo and chloro groups (e.g., 2-bromo-4-chlorophenyl) would reveal the importance of the specific substitution pattern.

Halogen Replacement: Replacing the bromine or chlorine with other halogens (fluorine, iodine) would provide insight into the role of atomic size, electronegativity, and halogen bonding potential.

Non-halogen Substituents: Replacing the halogens with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy) would help to separate electronic effects from steric and lipophilic contributions.

Analogue TypeExample ModificationRationale
Positional Isomer3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acidTo assess the importance of the 2-chloro, 4-bromo pattern.
Halogen Replacement3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acidTo probe the effect of halogen size and electronegativity.
Non-halogen Substitution3-(4-bromo-2-methylphenyl)-2-oxopropanoic acidTo evaluate the role of electronic effects.

Modifications to the propanoic acid side chain would provide further insights into the SAR.

Alpha-substitutions: Introducing small alkyl groups at the alpha-position of the propanoic acid could probe for additional hydrophobic interactions in the binding site.

Chain Length: Varying the length of the carbon chain (e.g., creating the corresponding butanoic or acetic acid derivatives) would assess the optimal distance between the phenyl ring and the carboxylic acid.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a phosphonic acid, to evaluate the importance of the carboxylate group for binding and to potentially improve pharmacokinetic properties. The keto group could also be reduced to a hydroxyl group to assess its role in the molecule's activity.

The synthesis of this compound and its analogues could likely be achieved through several established synthetic routes. One common method for the preparation of 3-aryl-2-oxopropanoic acids is the hydrolysis of the corresponding α,β-unsaturated esters or nitriles, which can be synthesized via condensation reactions between the appropriately substituted benzaldehyde (B42025) and an active methylene (B1212753) compound.

Isosteric Replacements and Bioisosteric Transformations

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the properties of a lead compound to enhance its potency, selectivity, metabolic stability, or to reduce toxicity, without significantly altering the chemical structure responsible for its biological activity. scispace.comnih.gov Isosteres are atoms, ions, or molecules that have similar size, shape, and electronic configuration. youtube.com Bioisosteres are substituents or groups that produce broadly similar biological properties. nih.gov

In the context of this compound, various parts of the molecule could be subjected to isosteric or bioisosteric modifications to probe the SAR. For instance, the bromine and chlorine atoms on the phenyl ring are critical for the molecule's electronic and lipophilic character. Replacing these halogens with other groups of similar size or electronic nature could modulate the compound's activity.

Common isosteric and bioisosteric replacements that could be theoretically applied to analogs of this compound are illustrated in the following table. These examples are based on established principles of medicinal chemistry. youtube.comu-tokyo.ac.jp

The substitution of hydrogen with fluorine is a common monovalent isosteric replacement, as their van der Waals radii are similar (1.2 Å for hydrogen and 1.35 Å for fluorine). u-tokyo.ac.jp The high electronegativity of fluorine can significantly alter the electronic properties of the molecule. u-tokyo.ac.jp Similarly, replacing a methyl group with a chlorine atom is a classical isosteric exchange that can prevent oxidative metabolism, thereby improving the pharmacokinetic profile of a compound. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mescienceforecastoa.com QSAR models are developed to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov

The development of a predictive QSAR model is a multi-step process. wikipedia.orgrsc.org Although no specific QSAR model for this compound has been reported, the general methodology would involve the following steps:

Data Set Selection : A series of structurally related analogs of this compound with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the series. slideshare.net

Variable Selection : Statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity. ijsdr.org

Model Construction : A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the selected descriptors with the biological activity. fiveable.me

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

The general form of a QSAR equation can be represented as: Biological Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

The biological activity of a molecule is influenced by a combination of its physicochemical properties. pharmacareerinsider.com In QSAR studies, these properties are quantified by various descriptors. frontiersin.orgfrontiersin.org Key physicochemical descriptors that are frequently found to influence the activity of small molecules include those related to hydrophobicity, electronic effects, and steric factors. slideshare.netuwec.edu

Table 2: Key Physico-Chemical Descriptors in QSAR Modeling

Descriptor Type Specific Descriptor Description and Importance
Hydrophobic Descriptors LogP (Partition Coefficient) Measures the lipophilicity of a molecule, influencing its ability to cross cell membranes and its distribution in the body. scienceforecastoa.comsci-hub.seresearchgate.net A parabolic relationship between LogP and activity is often observed. drugdesign.org
π (Hansch substituent constant) Quantifies the hydrophobicity of a specific substituent. scienceforecastoa.com
Electronic Descriptors Hammett Constant (σ) Describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring, which affects ionization and interaction with the target. slideshare.net
Dipole Moment Measures the polarity of the molecule, which can be crucial for binding to the active site of a receptor. frontiersin.org
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org
Steric Descriptors Taft's Steric Parameter (Es) Quantifies the steric bulk of a substituent, which can influence how well a molecule fits into a binding site. slideshare.netdrugdesign.org
Molar Refractivity (MR) Relates to the volume of a molecule and its polarizability, reflecting both steric and electronic properties. frontiersin.org

| Topological Descriptors | Wiener Index, Zagreb Indices | Numerical values derived from the molecular graph that encode information about molecular size, shape, and branching. tandfonline.comnih.gov |

These descriptors, among others, would be crucial in developing a predictive QSAR model for analogs of this compound, helping to elucidate the specific structural features that govern their biological activity. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and geometry of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dntb.gov.uadntb.gov.ua For 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the optimized molecular geometry in the ground state. researchgate.net These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactivity. dntb.gov.ua For a molecule like this compound, the electron-withdrawing nature of the bromine, chlorine, and oxygen atoms would significantly influence this distribution.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
C-Cl~1.74 Å
C=O (keto)~1.22 Å
C=O (acid)~1.21 Å
O-H~0.97 Å
Bond AngleC-C-Br~119.5°
C-C-Cl~121.0°
O=C-C~123.0°
Dihedral AngleC-C-C-C (ring)~0.0° (planar)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. openaccesspub.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
HOMO Energy (EHOMO)-~ -6.5 eV
LUMO Energy (ELUMO)-~ -2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 eV
Ionization Potential (I)-EHOMO~ 6.5 eV
Electron Affinity (A)-ELUMO~ 2.0 eV
Electronegativity (χ)(I + A) / 2~ 4.25 eV
Chemical Hardness (η)(I - A) / 2~ 2.25 eV
Electrophilicity Index (ω)χ² / (2η)~ 4.01 eV

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These predicted frequencies can then be compared with experimental data to aid in the assignment of the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. openaccesspub.org For this compound, characteristic vibrational modes would include C-H stretching of the phenyl ring, C=O stretching of the keto and carboxylic acid groups, O-H stretching of the carboxylic acid, and C-Br and C-Cl stretching.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, offering a view of its dynamic nature. frontiersin.org

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's motion over time, different stable and low-energy conformations can be identified. This is particularly relevant for understanding the flexibility of the propanoic acid side chain and its orientation relative to the substituted phenyl ring. The simulations can reveal the preferred spatial arrangements of the molecule, which are governed by intramolecular interactions and steric effects.

In the context of medicinal chemistry or biochemistry, if this compound is identified as a ligand for a specific biological target (e.g., an enzyme), MD simulations can be used to study the dynamics of the ligand-target complex. frontiersin.orgsciepub.com These simulations can provide detailed information on how the ligand binds to the active site, the stability of the complex over time, and the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds) that are crucial for binding affinity. mdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

In Silico Prediction of Mechanistic Pathways

Computational chemistry provides powerful tools for predicting and understanding chemical reactions at a molecular level. For a compound like this compound, these methods can offer insights into its reactivity and transformation pathways without the need for extensive laboratory experimentation.

The elucidation of reaction mechanisms through computational methods involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This approach can identify the structures of reactants, transition states, and products, as well as the energy barriers that separate them.

For instance, studies on similarly complex organic molecules have successfully employed DFT to understand structure-reactivity relationships. dntb.gov.uamdpi.com Such an analysis for this compound would involve modeling its interaction with various reactants or catalysts to predict the most likely transformation pathways. The calculations would aim to determine key thermodynamic and kinetic parameters, providing a detailed picture of the reaction dynamics. The electronic properties of the molecule, such as the distribution of electron density, can be visualized using techniques like Molecular Electrostatic Potential (MEP) maps, which help in identifying potential sites for electrophilic or nucleophilic attack. mdpi.com

Table 1: Hypothetical Parameters for Computational Reaction Mechanism Elucidation

ParameterDescriptionComputational Method
Transition State Geometry The molecular structure at the highest point of the energy barrier between reactants and products.DFT (e.g., B3LYP)
Activation Energy (Ea) The minimum energy required for a reaction to occur, calculated as the energy difference between the transition state and the reactants.DFT
Reaction Enthalpy (ΔH) The net change in heat content during a reaction, indicating whether it is exothermic or endothermic.DFT
Gibbs Free Energy (ΔG) The overall energy change of a reaction, which determines its spontaneity.DFT

This table represents a general framework for the types of data that would be generated from a computational study, as specific data for this compound is not available.

In silico methods are increasingly used to predict the metabolic fate of new chemical entities in the early stages of drug discovery and development. These computational models can forecast how a compound might be metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) superfamily, which is responsible for Phase I metabolic transformations.

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. For this compound, computational models could predict potential sites of metabolism. These models often use a combination of ligand-based and structure-based approaches to identify which atoms in the molecule are most susceptible to enzymatic modification.

For example, software can predict the likelihood of hydroxylation at various positions on the aromatic ring or oxidation of the aliphatic chain. These predictions are based on factors such as the reactivity of different C-H bonds, the accessibility of sites to the enzyme's active center, and the electronic properties of the molecule. While specific metabolic predictions for this compound have not been published, the general methodologies are well-established for other compounds.

Table 2: Predicted Phase I Metabolic Transformations

Transformation TypePotential Metabolite StructurePredicted Enzyme(s)
Aromatic Hydroxylation Hydroxyl group added to the phenyl ring.CYP Isoforms (e.g., CYP2D6, CYP3A4)
Oxidative Decarboxylation Loss of the carboxyl group and oxidation of the adjacent carbon.CYP Isoforms
Dehalogenation Removal of the bromine or chlorine atom.CYP Isoforms

This table illustrates the types of metabolic transformations that could be predicted for this compound using in silico tools. The information is hypothetical and based on common metabolic pathways for similar structures.

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and by-products. biomedres.us The choice of method depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves optimizing several parameters to achieve adequate separation of the main compound from any potential impurities. pensoft.net This includes selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile), flow rate, and detection wavelength. pensoft.netresearchgate.net The UV detector is commonly used, with the wavelength set to a maximum absorbance for the analyte to ensure high sensitivity. pensoft.net

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. nih.govpensoft.net Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Typical HPLC Method Parameters for this compound

ParameterTypical Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/VIS at 225 nm
Injection Volume 20 µL
Run Time 20 min

This table presents a hypothetical but typical set of starting conditions for an RP-HPLC method based on similar compounds. pensoft.netpensoft.netresearchgate.net

Table 2: HPLC Method Validation Parameters based on ICH Guidelines

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the main component; no interference from placebo or known impurities.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Recovery between 98.0% and 102.0%
Precision (RSD) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

This table outlines standard validation parameters required to ensure a method is suitable for its intended purpose. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, this compound is a non-volatile carboxylic acid, making it unsuitable for direct GC-MS analysis. nih.gov Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable derivative. shimadzu.com

Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol (B129727) to form a methyl ester) or silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) ester). nih.gov This process enhances volatility, allowing the compound to be analyzed by GC. mdpi.com The choice of derivatizing agent depends on the reactivity of the functional groups present in the molecule.

GC-MS analysis is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process. thermofisher.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing both qualitative (mass spectrum) and quantitative (peak area) information. nih.gov

Table 3: Typical GC-MS Parameters for Derivatized this compound

ParameterTypical Condition
Column Capillary column (e.g., SH-WAX, 60 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temp 55°C, ramp to 190°C
MS Ion Source Temp 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

This table provides representative GC-MS conditions for analyzing derivatized short-chain fatty acids, which can be adapted for the target compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. biomedres.us This results in dramatically improved resolution, sensitivity, and speed of analysis. biomedres.us

For this compound, UPLC is particularly advantageous for impurity profiling. biomedres.us The enhanced resolution allows for the separation of closely eluting impurities that might co-elute in a standard HPLC run. The increased speed reduces analysis time, improving laboratory throughput. UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide rapid and definitive identification of impurities. dergipark.org.tregetipdergisi.com.tr

Table 4: Comparison of Typical HPLC and UPLC Parameters

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Dimensions 100-250 mm length, 4.6 mm i.d.50-100 mm length, 2.1 mm i.d.
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.6 mL/min
Pressure 2,000 - 6,000 psi10,000 - 15,000 psi
Run Time 15 - 30 min1 - 10 min
Resolution GoodExcellent

This table highlights the key differences that give UPLC its advantages in speed and separation efficiency. biomedres.usdergipark.org.tr

Advanced Purity Assessment Methods in Research Materials

Ensuring the purity of a research compound is critical for the validity of experimental results. Advanced analytical methods are employed to detect and quantify even minute amounts of impurities.

Trace Impurity Analysis

Trace impurity analysis is essential for identifying and quantifying impurities that may be present in a sample at very low concentrations. intertek.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. biomedres.us

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive trace impurity profiling. contractpharma.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the main compound from its impurities. resolvemass.ca When coupled with a mass spectrometer (LC-MS), it allows for the determination of the molecular weights of the separated impurities, providing valuable clues to their identities. biomedres.us Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile impurities. resolvemass.ca

For the structural elucidation of unknown impurities that have been isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. contractpharma.com The data obtained from these techniques are crucial for understanding the impurity profile of the research material.

Enantiomeric Purity Determination (if chiral forms are synthesized)

The this compound molecule contains a chiral center at the second carbon of the propanoic acid chain. Therefore, it can exist as a pair of enantiomers. If the synthesis is designed to produce a single enantiomer, it is crucial to determine the enantiomeric purity, which is a measure of the excess of one enantiomer over the other. thieme-connect.de

Several methods are available for determining enantiomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a widely used and effective technique. libretexts.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Another common approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent or a chiral solvating agent. researchgate.net By reacting the enantiomeric mixture with a single enantiomer of a chiral derivating agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, importantly, distinct NMR spectra, allowing for the determination of their relative proportions. libretexts.org Similarly, in a chiral solvent, the enantiomers can form transient diastereomeric solvates, leading to separate signals in the NMR spectrum. libretexts.org

Role As a Synthetic Intermediate in Complex Molecule Construction

Utility in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Quinoline (B57606) Carboxylic Acids)

Quinoline carboxylic acids are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of these scaffolds often relies on classical named reactions that can accommodate substituted precursors.

One of the most direct and historically significant methods for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction . wikipedia.orgmdpi.com This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and a pyruvic acid. nih.govyoutube.com In a hypothetical application, 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid could serve as the pyruvic acid component, reacting with a variety of anilines and aldehydes to produce a library of highly substituted quinoline-4-carboxylic acids. The bromine and chlorine atoms on the phenyl ring would be carried through the synthesis, providing sites for further diversification of the final products.

Another relevant synthetic route is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com While the classical Pfitzinger reaction utilizes a ketone, variations of this reaction can employ α-keto acids. The use of this compound in a Pfitzinger-type synthesis could theoretically lead to the formation of quinoline-4-carboxylic acids with a 2-(4-bromo-2-chlorobenzyl) substituent, a unique structural motif that could be explored for its biological activity.

The following table illustrates a hypothetical reaction scheme for the synthesis of a substituted quinoline-4-carboxylic acid using the Doebner reaction with this compound.

Reactant 1Reactant 2Reactant 3Hypothetical ProductPotential Pharmacological Relevance
AnilineBenzaldehyde (B42025)This compound2-phenyl-3-(4-bromo-2-chlorobenzyl)quinoline-4-carboxylic acidAnticancer, Anti-inflammatory
4-methoxyaniline4-chlorobenzaldehydeThis compound6-methoxy-2-(4-chlorophenyl)-3-(4-bromo-2-chlorobenzyl)quinoline-4-carboxylic acidAntiviral, Antibacterial

Application in Natural Product Analogue Synthesis

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The synthesis of natural product analogues, which are structurally related but often more accessible compounds, is a common strategy in drug discovery. researchgate.net

The structural framework of this compound can be envisioned as a precursor for analogues of natural products containing a substituted phenyl ring. The α-keto acid functionality can be transformed into a variety of other groups, such as amino acids, α-hydroxy acids, or esters, which are common moieties in natural products.

For instance, reductive amination of the ketone in this compound could yield the corresponding α-amino acid, a halogenated analogue of phenylalanine. Such unnatural amino acids are valuable building blocks for the synthesis of peptide-based natural product analogues. nih.gov The presence of the halogen atoms could modulate the biological activity and pharmacokinetic properties of the resulting peptides.

The following table presents a hypothetical pathway for the synthesis of a natural product analogue from this compound.

Starting MaterialTransformationIntermediateFurther SynthesisHypothetical Natural Product Analogue
This compoundReductive Amination3-(4-bromo-2-chlorophenyl)alaninePeptide CouplingA cyclic peptide containing the unnatural amino acid
This compoundAsymmetric Reduction(R)- or (S)-3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoic acidEsterification and MacrolactonizationA macrolide with a halogenated phenyl side chain

Contribution to the Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their function. The design of effective chemical probes often requires the incorporation of specific features, such as reporter groups or reactive moieties.

The halogen atoms in this compound make it a potentially useful building block for the synthesis of chemical probes. The bromine atom, in particular, can be exploited in several ways:

Photoaffinity Labeling: Aryl bromides can be precursors to aryl azides or diazirines, which are photoactivatable groups used in photoaffinity labeling to covalently modify biological targets upon irradiation.

Heavy Atom Effect: The presence of a heavy atom like bromine can influence the photophysical properties of a molecule, which can be useful in the design of fluorescent or phosphorescent probes.

Radiolabeling: The bromine atom could be replaced with a radioactive isotope, such as 76Br or 77Br, to create a radiolabeled probe for use in positron emission tomography (PET) or other imaging techniques.

Furthermore, the α-keto acid moiety can be used to attach the molecule to other functionalities, such as fluorophores or affinity tags, to create multifunctional chemical probes. The synthesis of such probes would allow for the investigation of biological processes at the molecular level.

The table below outlines the potential applications of this compound in the development of chemical probes.

Feature of the CompoundApplication in Chemical ProbesExample of a Research Tool
Bromo substituentPrecursor for photoaffinity labelingA photo-crosslinker to identify protein-protein interactions
Chloro and Bromo substituentsIntroduction of a heavy atom for photophysical studiesA phosphorescent probe for cellular imaging
α-keto acid moietyA handle for conjugation to reporter moleculesA fluorescently labeled inhibitor for enzyme activity assays

Mechanistic Biological Investigations Excluding Clinical Data

Studies on Enzyme Inhibition Mechanisms (e.g., Phospholipase A and Acyltransferase Enzymes)

There is currently no available research data describing the inhibitory effects of 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid on phospholipase A or acyltransferase enzymes.

Cellular Pathway Modulation in In Vitro Models

There are no published studies investigating the modulation of cellular pathways by this compound in in vitro models.

Metabolic Fate Studies in In Vitro Systems

Comprehensive in vitro metabolic studies for this compound are not documented in the available scientific literature. While general principles of xenobiotic metabolism exist, specific data for this compound is absent.

Investigation of Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Dehalogenation)

Specific in vitro studies detailing the Phase I metabolic reactions, such as oxidation, reduction, or dehalogenation, of this compound have not been reported.

Identification and Structural Elucidation of In Vitro Metabolites

There is no available information on the identification and structural elucidation of in vitro metabolites of this compound.

Enzyme Kinetics of Relevant Metabolic Enzymes

Data on the enzyme kinetics related to the metabolism of this compound is not available.

Future Research Directions and Translational Perspectives Academic Only

Exploration of Undiscovered Reactivity Profiles

The reactivity of 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid is largely dictated by the interplay between the α-keto acid functionality and the substituted phenyl ring. Future research should focus on elucidating the undiscovered reactivity profiles of this molecule. Key areas of investigation include:

Decarboxylation Reactions: α-keto acids are known to undergo decarboxylation under various conditions. nih.gov Investigating the thermal and catalytic decarboxylation of this compound could lead to the synthesis of novel halogenated aldehydes, which are valuable synthetic intermediates.

Nucleophilic Addition to the Ketone: The ketone carbonyl group is susceptible to nucleophilic attack. Exploring reactions with various nucleophiles, such as organometallic reagents or amines, could generate a diverse library of derivatives with potential biological activities. The electron-withdrawing nature of the halogen substituents is expected to enhance the electrophilicity of the ketone, potentially leading to unique reactivity compared to unsubstituted phenylpyruvic acid.

Enol Tautomerism: Phenylpyruvic acids exist in equilibrium with their enol tautomers. wikipedia.org The position of this equilibrium for this compound and the reactivity of the corresponding enol warrant investigation. The enol form can participate in a range of reactions, including electrophilic additions and cycloadditions.

Reductive Amination: The reductive amination of α-keto acids is a well-established method for the synthesis of amino acids. wikipedia.org Applying this reaction to this compound could yield a novel, non-proteinogenic amino acid with potential applications in peptide synthesis and drug discovery.

Development of Novel Analytical Techniques for Structural Characterization

Robust analytical methods are crucial for the unambiguous characterization of this compound and its derivatives. While standard techniques such as NMR and mass spectrometry are applicable, the development of more specialized analytical methodologies could provide deeper structural insights.

Future research in this area could focus on:

Advanced Mass Spectrometry Techniques: Utilizing techniques like tandem mass spectrometry (MS/MS) can aid in the detailed fragmentation analysis of the molecule, providing valuable information about its structure and the position of the halogen substituents.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the compound's three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiral Separation Methods: If the compound is to be used in biological systems, it is essential to separate and characterize its enantiomers. The development of chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) methods will be necessary to resolve the racemic mixture.

Isotope Labeling: The synthesis of isotopically labeled analogues of this compound, for instance with ¹³C or ¹⁵N, would be invaluable for metabolic studies and for tracing the fate of the molecule in biological systems. isotope.com

Analytical TechniquePurposePotential Insights
Tandem Mass Spectrometry (MS/MS)Structural ElucidationFragmentation patterns confirming connectivity and substituent positions.
X-ray Crystallography3D Structure DeterminationPrecise bond lengths, angles, and crystal packing information.
Chiral HPLC/CEEnantiomeric ResolutionSeparation and quantification of individual enantiomers.
Isotope LabelingMechanistic/Metabolic StudiesTracing metabolic pathways and understanding reaction mechanisms.

High-Throughput Synthesis of "this compound" Derivatives for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. To efficiently explore the chemical space around this compound, high-throughput synthesis (HTS) methodologies are required to generate a library of analogues.

Future research should aim to develop parallel synthesis strategies to systematically modify different parts of the molecule:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a variety of esters, amides, and other derivatives can be achieved using automated synthesis platforms. This will probe the importance of the acidic proton and the steric and electronic requirements at this position.

Derivatization of the Ketone: The ketone functionality can be transformed into oximes, hydrazones, and other derivatives in a high-throughput manner. These modifications can significantly alter the compound's polarity and hydrogen bonding capabilities.

Variation of the Aromatic Substituents: While the starting material has a bromo and a chloro substituent, HTS could be employed to synthesize analogues with different halogen patterns or with other electron-donating or electron-withdrawing groups on the phenyl ring. This would allow for a systematic investigation of the electronic effects on biological activity.

Molecular Scaffold ModificationSynthetic ApproachPurpose of Derivatization for SAR
Carboxylic AcidParallel esterification/amidationInvestigate the role of acidity and steric bulk.
Ketone GroupAutomated formation of oximes/hydrazonesModulate polarity and hydrogen bonding potential.
Aromatic RingCombinatorial synthesis with diverse building blocksExplore the impact of electronic and steric effects of substituents.

Integration of In Silico Predictions with Experimental Data in Mechanistic Biology

The integration of computational modeling with experimental data offers a powerful approach to understanding the mechanism of action of bioactive compounds. nih.gov For this compound, in silico methods can guide experimental design and provide a deeper understanding of its biological interactions.

Future research endeavors should focus on:

Molecular Docking: Computational docking studies can predict the binding mode of this compound and its derivatives to the active sites of various enzymes. This can help in identifying potential biological targets.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. These calculations can provide insights into its reactivity and ability to participate in specific interactions. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound when bound to a biological target. This can reveal important information about the stability of the complex and the key interactions that contribute to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By combining the biological activity data from SAR studies with calculated molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized analogues.

The synergy between these computational predictions and experimental validation will be crucial in elucidating the mechanistic biology of this compound and accelerating the discovery of its potential therapeutic applications. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized for yield?

Synthesis typically involves halogenation of a phenyl precursor followed by coupling to a propanoic acid backbone. For example:

  • Step 1 : Bromination and chlorination of the phenyl ring via electrophilic aromatic substitution (e.g., using Br₂/FeCl₃ or Cl₂/AlCl₃).
  • Step 2 : Friedel-Crafts acylation to introduce the ketone group, employing AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C .
  • Step 3 : Oxidation of intermediates (e.g., using KMnO₄ in acidic conditions) to form the carboxylic acid moiety.
    Optimization : Use continuous flow reactors for improved heat transfer and reduced side reactions. Solvent choice (e.g., THF or DMF) and slow reagent addition enhance regioselectivity .

Q. What types of chemical reactions is this compound most susceptible to, and what reagents are typically employed?

Key reactions include:

  • Nucleophilic Aromatic Substitution : Bromine or chlorine substituents can be replaced by amines (e.g., NH₃/CuSO₄) or alkoxy groups (e.g., NaOR in DMSO) .
  • Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
  • Decarboxylation : Heating with Pb(OAc)₄ or under acidic conditions removes CO₂, yielding aryl ketones .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ketone/carboxylic acid carbons (δ 190–210 ppm).
    • IR : Confirm C=O stretches (~1700 cm⁻¹ for ketone, ~2500–3000 cm⁻¹ for -COOH).
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment.
  • Elemental Analysis : Validate halogen content (Br/Cl) via combustion analysis .

Advanced Research Questions

Q. What strategies enhance regioselectivity in halogen substitution reactions involving this compound?

  • Directing Group Effects : The electron-withdrawing -COOH group meta-directs substitutions. Use bulky bases (e.g., LDA) to minimize steric hindrance at the 4-bromo/2-chloro positions .
  • Microwave-Assisted Synthesis : Short reaction times (5–10 min at 100°C) improve selectivity for para/meta products .

Q. How do the electron-withdrawing effects of bromine and chlorine influence reactivity in nucleophilic aromatic substitution?

  • The ortho-chloro and para-bromo groups create a strong electron-deficient aromatic ring, accelerating nucleophilic attack.
  • Kinetic Studies : Second-order rate constants (k₂) increase with polar aprotic solvents (e.g., DMF) due to stabilized transition states. Hammett plots correlate σ⁻ values with reactivity .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cyclooxygenase-2 (COX-2) or kinases.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in buffer (pH 7.4) with NADPH cofactor.
  • Structural Insights : X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions with catalytic sites .

Q. How can computational models predict the binding affinity of this compound with biological targets?

  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and halogen atom positions.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.